

Elucidating the Isomers of C₁₀H₁₉NO: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Ethyl-2,6,6-trimethylpiperidin-4-one

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Introduction to Isomerism

The molecular formula C₁₀H₁₉NO represents a multitude of compounds known as isomers. Isomers are molecules that share the same molecular formula but differ in the arrangement of their atoms.^{[1][2][3]} This structural variance can lead to significantly different physical, chemical, and biological properties.^{[1][4]} In the realm of drug development and pharmacology, understanding the specific properties of each isomer is critical, as one isomer may exhibit therapeutic effects while another could be inactive or even harmful.^{[1][4]} This guide will delve into several notable isomers of C₁₀H₁₉NO, providing their IUPAC names, relevant data, and experimental context for researchers, scientists, and drug development professionals.

The primary categories of isomerism are structural isomerism, where atoms are connected in a different order, and stereoisomerism, where atoms have the same connectivity but differ in their spatial arrangement.^{[1][2]} The significance of isomerism in pharmacology is underscored by the development of single-isomer drugs, which can offer improved efficacy and safety profiles over racemic mixtures.^{[4][5]}

Notable Isomers of C₁₀H₁₉NO

The molecular formula C₁₀H₁₉NO can correspond to a variety of structures, including alkaloids, amides, and other nitrogen-containing organic compounds. Below are several examples with their corresponding IUPAC names and known significance.

Lupinine

A naturally occurring quinolizidine alkaloid found in plants of the *Lupinus* genus.[\[6\]](#)

- IUPAC Name: [(1R,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methanol[\[6\]](#)

(+)-Isonitramine

A synthetic azaspiro compound that has been investigated for its potential as a hypoglycemic agent.[\[7\]](#)

- IUPAC Name: (6R,11R)-2-azaspiro[5.5]undecan-11-ol[\[7\]](#)

N-Cyclohexylbutanamide

An amide that can be synthesized for various research purposes.

- IUPAC Name: N-cyclohexylbutanamide[\[8\]](#)

(E)-4-(butylamino)hex-3-en-2-one

An enamine ketone.

- IUPAC Name: (E)-4-(butylamino)hex-3-en-2-one[\[9\]](#)

4-Cyclohexylmorpholine

A substituted morpholine derivative.

- IUPAC Name: 4-Cyclohexylmorpholine[\[10\]](#)

Physicochemical Data of Selected C₁₀H₁₉NO Isomers

Quantitative data for these isomers is crucial for their identification, characterization, and application in research. The following table summarizes key physicochemical properties.

| Isomer | IUPAC Name | Molecular Weight (g/mol) | XLogP3 | CAS Number |
|----------------------------------|--|----------------------------|--------|---------------|
| Lupinine | [(1R,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methanol | 169.26 | - | 486-70-4[6] |
| (+)-Isonitramine | (6R,11R)-2-azaspiro[5.5]undecan-11-ol | 169.26 | - | - |
| N-Cyclohexylbutanamide | N-cyclohexylbutanamide | 169.26[8] | 2.2[8] | 1199-87-7[8] |
| (E)-4-(butylamino)hex-3-en-2-one | (E)-4-(butylamino)hex-3-en-2-one | 169.26[9] | 2.8[9] | - |
| 4-Cyclohexylmorpholine | 4-Cyclohexylmorpholine | 169.2640[10] | - | 6425-41-8[10] |

Experimental Protocols

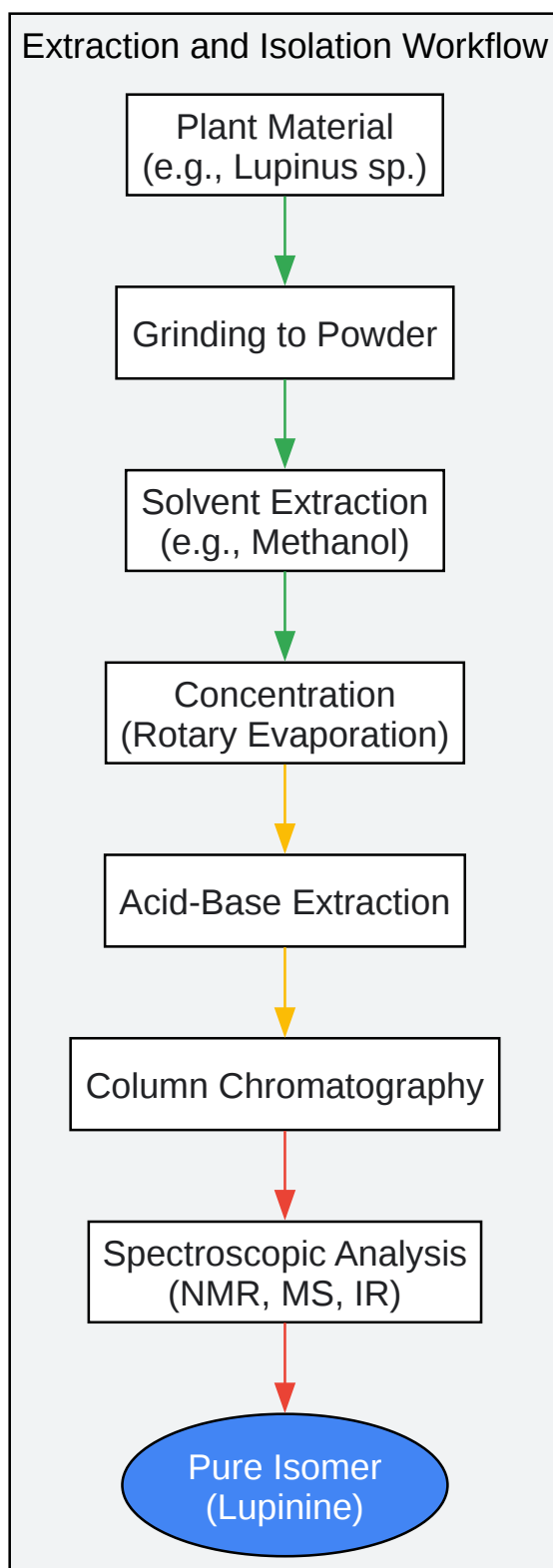
Detailed methodologies are essential for the replication and advancement of scientific findings. Below is a generalized protocol for the isolation of a natural product isomer like Lupinine and a synthetic protocol for an amide like N-Cyclohexylbutanamide.

Protocol 1: Isolation of Lupinine from Plant Material

This protocol provides a general workflow for the extraction and isolation of alkaloids from plant sources.

- Plant Material Collection and Preparation: Collect fresh plant material (e.g., leaves and stems of a *Lupinus* species). Air-dry the material in a well-ventilated area away from direct sunlight. Once dried, grind the material into a fine powder.

- **Extraction:** Macerate the powdered plant material in a suitable solvent, such as methanol or ethanol, for 24-48 hours at room temperature. Repeat the extraction process three times to ensure maximum yield. Combine the extracts and concentrate them under reduced pressure using a rotary evaporator.
- **Acid-Base Extraction for Alkaloid Enrichment:** Dissolve the crude extract in 1 M hydrochloric acid. Wash the acidic solution with a nonpolar solvent like diethyl ether or hexane to remove neutral and acidic compounds. Basify the aqueous layer with a 2 M sodium hydroxide solution to a pH of 10-12. Extract the liberated alkaloids with a solvent such as dichloromethane or chloroform.
- **Chromatographic Purification:** Concentrate the alkaloid-rich fraction and subject it to column chromatography over silica gel or alumina. Elute with a gradient of solvents, for example, a mixture of chloroform and methanol, to separate the individual alkaloids.
- **Characterization:** Identify the isolated compounds using spectroscopic techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy.



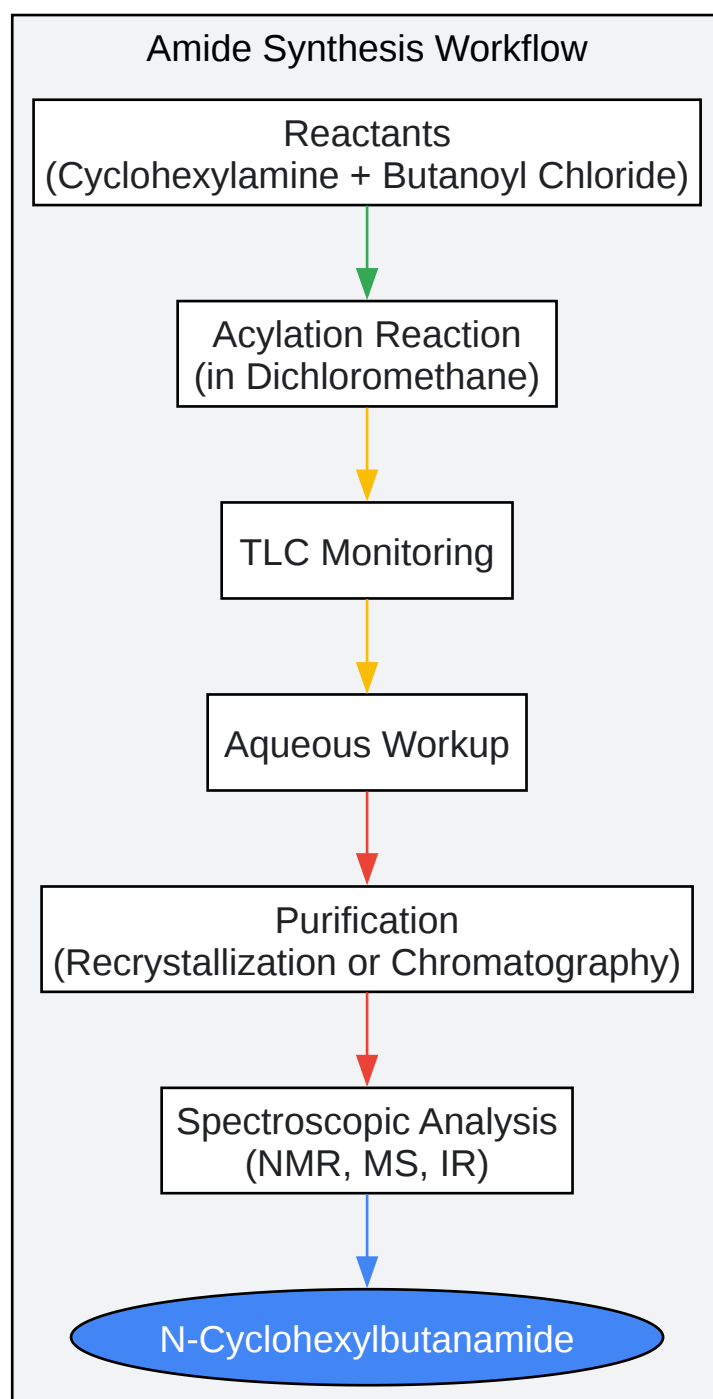
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Caption: Workflow for the isolation of a natural product isomer.

Protocol 2: Synthesis of N-Cyclohexylbutanamide

This protocol outlines a standard procedure for amide synthesis via the acylation of an amine.

- **Reactant Preparation:** In a round-bottom flask, dissolve cyclohexylamine in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.
- **Acylation Reaction:** Cool the solution in an ice bath. Slowly add an equimolar amount of butanoyl chloride to the stirred solution. The reaction is exothermic and should be controlled. To neutralize the HCl byproduct, a base like triethylamine or pyridine can be added.
- **Reaction Monitoring:** Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting materials are consumed.
- **Workup:** Quench the reaction by adding water. Separate the organic layer and wash it sequentially with a dilute acid solution (e.g., 1 M HCl), a dilute base solution (e.g., 1 M NaHCO₃), and brine.
- **Purification:** Dry the organic layer over an anhydrous salt like sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
- **Characterization:** Confirm the structure and purity of the synthesized N-cyclohexylbutanamide using NMR, IR, and MS analysis.

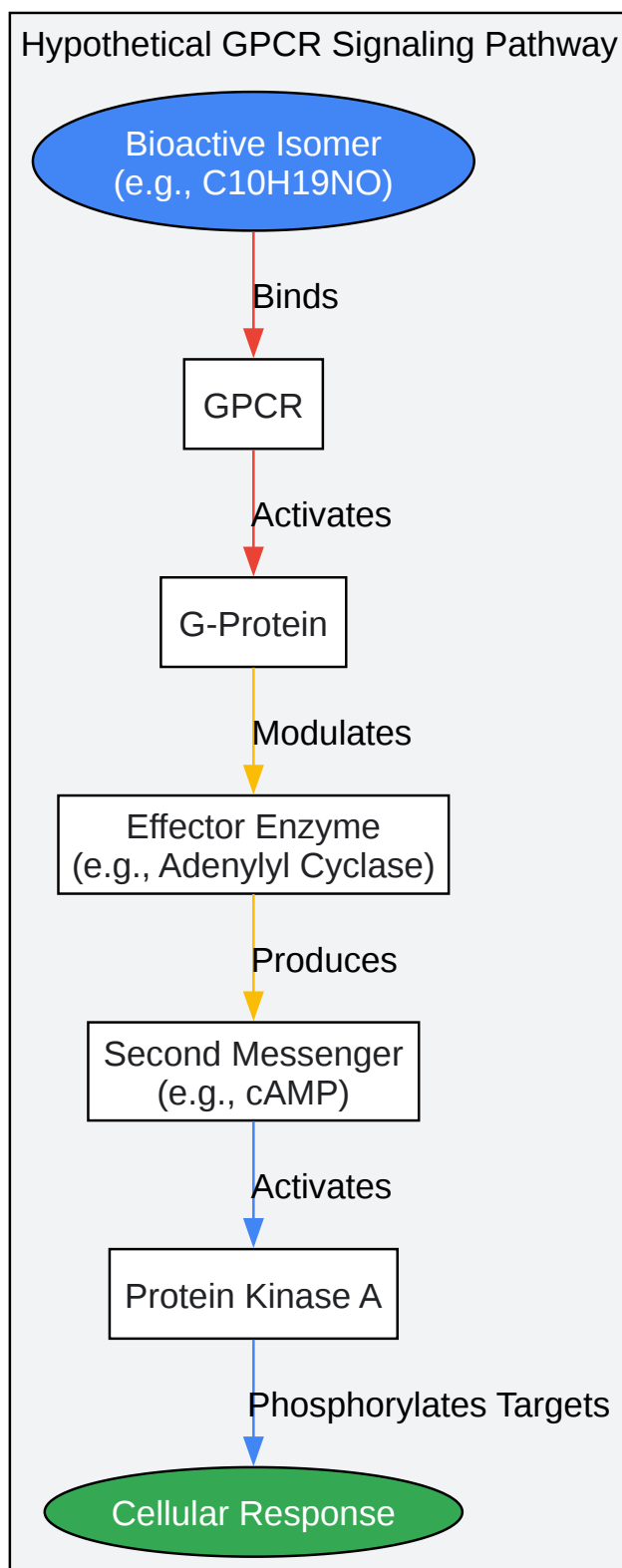


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Caption: General workflow for the synthesis of an amide isomer.

Signaling Pathways and Biological Activity

The biological activity of C₁₀H₁₉NO isomers can be diverse. For instance, alkaloids like lupinine can interact with neurotransmitter receptors. While a specific signaling pathway for the isomers listed may not be extensively documented in publicly available literature, a generalized diagram can illustrate how a bioactive compound might modulate a cellular signaling cascade, such as a G-protein coupled receptor (GPCR) pathway, which is a common target for many drugs.



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Caption: A generalized G-protein coupled receptor signaling pathway.

This guide serves as a foundational resource for understanding the complexities associated with the molecular formula C₁₀H₁₉NO. The diversity of its isomers highlights the importance of precise chemical identification and characterization in scientific research and drug development.

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- To cite this document: BenchChem. [Elucidating the Isomers of C₁₀H₁₉NO: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b177911#iupac-name-for-c10h19no]

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